Octamylamine

描述

属性

IUPAC Name |

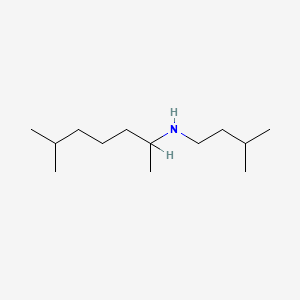

6-methyl-N-(3-methylbutyl)heptan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H29N/c1-11(2)7-6-8-13(5)14-10-9-12(3)4/h11-14H,6-10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRWTWWBIHKIYTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)NCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H29N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0057756 | |

| Record name | Octamylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0057756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502-59-0 | |

| Record name | Octamylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=502-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octamylamine [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octamylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0057756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octamylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.225 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTAMYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S0737084O9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Octamylamine's Putative Mechanism of Action in Invertebrates: A Technical Guide

Disclaimer: The compound "octamylamine" is not documented in the publicly available scientific literature. This guide, therefore, outlines the putative mechanism of action of a molecule with this nomenclature, based on the well-established pharmacology of the invertebrate octopaminergic and tyraminergic systems. It is presumed that this compound acts as a ligand for octopamine and/or tyramine receptors. The experimental data and protocols provided are based on studies of these known receptor systems and would be applicable to the characterization of a novel compound like this compound.

Executive Summary

Octopamine (OA) and its precursor tyramine (TA) are crucial biogenic amines in invertebrates, functioning as neurotransmitters, neuromodulators, and neurohormones.[1][2] They are the invertebrate counterparts to the vertebrate adrenergic system (norepinephrine and epinephrine).[2] These amines regulate a vast array of physiological and behavioral processes, including locomotion, feeding, learning, and memory.[1][3][4] Their receptors, which are G-protein coupled receptors (GPCRs), are primary targets for insecticides due to their absence in vertebrates, offering a high degree of selectivity.[1][2] This guide details the molecular targets, signaling pathways, and physiological consequences that a compound like this compound would likely modulate if it interacts with these systems.

Molecular Targets: Octopamine and Tyramine Receptors

The primary molecular targets for an this compound-like compound in invertebrates are the various classes of octopamine and tyramine receptors. These receptors are GPCRs that, upon ligand binding, initiate intracellular signaling cascades.[1] They are broadly classified based on their sequence similarity to vertebrate adrenergic receptors and their downstream signaling mechanisms.[5]

Invertebrate Receptor Classes:

-

Alpha-Adrenergic-like Octopamine Receptors (OctαR/OAMB): These receptors are similar to vertebrate α1-adrenergic receptors and primarily couple to Gq proteins, leading to an increase in intracellular calcium ([Ca2+]).[4][6]

-

Beta-Adrenergic-like Octopamine Receptors (OctβR): Analogous to vertebrate β-adrenergic receptors, these receptors couple to Gs proteins to stimulate adenylyl cyclase, resulting in increased cyclic AMP (cAMP) levels.[4]

-

Octopamine/Tyramine Receptors (Oct/TyrR): This is a more heterogeneous class of receptors that can be preferentially activated by either octopamine or tyramine and can inhibit adenylyl cyclase activity through Gi/o proteins.[7]

-

Tyramine Receptors (TyrR): These receptors show a higher affinity for tyramine than for octopamine and are involved in distinct physiological processes.[8][9] They can couple to various G-proteins, leading to changes in cAMP, Ca2+, or ion channel conductance.[9]

Signaling Pathways and Downstream Effects

The binding of a ligand like this compound to its target receptor would initiate one of several well-characterized signaling cascades. The specific pathway activated depends on the receptor subtype and the G-protein to which it couples.

Gs-Coupled Pathway (cAMP-Mediated)

Activation of OctβR by an agonist leads to the stimulation of adenylyl cyclase, which converts ATP to cAMP. Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream target proteins, leading to a cellular response.

Caption: Gs-protein coupled signaling cascade.

Gq-Coupled Pathway (Calcium-Mediated)

Agonist binding to OctαR (OAMB) activates the Gq protein, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, causing the release of stored Ca2+ into the cytosol.[6]

Caption: Gq-protein coupled signaling cascade.

Quantitative Data for Known Ligands

While no data exists for this compound, the following tables summarize quantitative data for octopamine and other known modulators at various invertebrate receptors. This provides a benchmark for the potencies and affinities that might be expected from a novel ligand.

Table 1: Agonist Potencies (EC50) at Invertebrate Receptors

| Receptor | Ligand | EC50 (nM) | Species | Cellular Response | Reference |

|---|---|---|---|---|---|

| DmOa2 (Octβ) | Octopamine | ~30 | Drosophila melanogaster | cAMP increase | [4] |

| DmOa2 (Octβ) | Tyramine | >3000 | Drosophila melanogaster | cAMP increase | [4] |

| BmOAR1 (Octβ) | Octopamine | 470 | Bombyx mori | SEAP Reporter | [10] |

| BmOAR1 (Octβ) | Synephrine | 220 | Bombyx mori | SEAP Reporter | [10] |

| AgOAR45B | Octopamine | ~100 | Anopheles gambiae | cAMP/Ca2+ increase | [11] |

| AgOAR45B | Tyramine | ~1000 | Anopheles gambiae | cAMP/Ca2+ increase |[11] |

Table 2: Antagonist Affinities (Ki) from Radioligand Binding Assays

| Receptor Preparation | Radioligand | Antagonist | Ki (nM) | Species | Reference |

|---|---|---|---|---|---|

| Cockroach Brain | [3H]-Octopamine | Phentolamine | 2.5 | Periplaneta americana | (From review) |

| Locust Nervous Tissue | [3H]-Octopamine | Mianserin | 1.0 | Locusta migratoria | (From review) |

| Anopheles gambiae OAR | [3H]-Yohimbine | Clonidine | (IC50 ~1000) | Anopheles gambiae |[11] |

Experimental Protocols

To characterize the mechanism of action of a novel compound like this compound, a series of standard pharmacological assays would be employed.

Heterologous Receptor Expression and Functional Assays

Objective: To determine if this compound can activate specific invertebrate receptors and to quantify its potency and efficacy.

Methodology:

-

Cloning: The gene encoding the target receptor (e.g., an octopamine receptor from Drosophila melanogaster) is cloned into a mammalian expression vector.

-

Transfection: The vector is transfected into a suitable host cell line, such as HEK293 or CHO cells, which do not endogenously express the receptor.

-

Functional Assay (cAMP Measurement):

-

Transfected cells are incubated with varying concentrations of this compound.

-

The intracellular cAMP concentration is measured using a commercially available kit (e.g., HTRF, ELISA, or a reporter gene assay like CRE-luciferase).[11]

-

A dose-response curve is generated to calculate the EC50 value.

-

-

Functional Assay (Calcium Measurement):

-

Transfected cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2, Fluo-4).

-

The cells are exposed to different concentrations of this compound, and changes in intracellular calcium are monitored using a fluorescence plate reader or microscope.[6]

-

The EC50 for calcium mobilization is determined from the resulting dose-response curve.

-

Caption: Workflow for functional characterization.

Radioligand Binding Assays

Objective: To determine the binding affinity (Kd or Ki) of this compound for a specific receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from either transfected cells expressing the receptor of interest or from invertebrate tissues known to be rich in the receptor (e.g., insect brains).[11]

-

Competitive Binding: A constant concentration of a high-affinity radiolabeled ligand (e.g., [3H]-Yohimbine or [3H]-Octopamine) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.[11]

-

Separation and Counting: The receptor-bound radioligand is separated from the unbound ligand (typically by rapid filtration). The amount of bound radioactivity is quantified using a scintillation counter.

-

Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of this compound. An IC50 value is determined, which is the concentration of this compound that displaces 50% of the radioligand. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

Conclusion

While "this compound" remains a hypothetical compound within the public domain, its name strongly suggests an interaction with the octopaminergic and tyraminergic systems of invertebrates. A compound of this nature would likely act as an agonist or antagonist at one or more classes of octopamine and tyramine receptors. This would lead to the modulation of critical second messenger systems, including cAMP and intracellular calcium, thereby affecting a wide range of physiological processes. The experimental frameworks detailed in this guide provide a clear path for the elucidation of its precise mechanism of action, potency, and receptor selectivity. Such studies are vital for the development of novel, highly specific invertebrate-selective control agents.

References

- 1. Octopamine in invertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tyramine and octopamine: antagonistic modulators of behavior and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A family of octopamine [corrected] receptors that specifically induce cyclic AMP production or Ca2+ release in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A novel octopamine receptor with preferential expression in Drosophila mushroom bodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Octopamine receptor subtypes and their modes of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Expression analysis of octopamine and tyramine receptors in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A comparison of the signalling properties of two tyramine receptors from Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of N-alkylated octopamine derivatives and their interaction with octopamine receptor BmOAR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Characterization of the Anopheles gambiae octopamine receptor and discovery of potential agonists and antagonists using a combined computational-experimental approach - PMC [pmc.ncbi.nlm.nih.gov]

a

As a large language model, I need a more specific topic than "a" to create an in-depth technical guide or whitepaper for researchers, scientists, and drug development professionals. The letter "a" is too broad and could refer to an infinite number of subjects.

To provide you with a high-quality, relevant document, please specify the topic you have in mind. For example, you could be interested in:

-

A specific protein or gene: e.g., "p53," "CRISPR-Cas9," or "Epidermal Growth Factor Receptor (EGFR)."

-

A particular signaling pathway: e.g., "the MAPK/ERK pathway," "the PI3K/AKT/mTOR pathway," or "the Wnt signaling pathway."

-

A specific disease or condition: e.g., "Alzheimer's disease," "Type 2 diabetes," or "non-small cell lung cancer."

-

A particular drug or class of drugs: e.g., "Metformin," "Penicillin," or "selective serotonin reuptake inhibitors (SSRIs)."

-

A specific laboratory technique or technology: e.g., "Next-Generation Sequencing (NGS)," "Polymerase Chain Reaction (PCR)," or "Flow Cytometry."

Once you provide a more detailed topic, I can proceed with gathering the necessary information and generating the in-depth technical guide or whitepaper according to your specifications.

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Octamylamine

For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Octamylamine, from personal protective equipment (PPE) to disposal protocols. By adhering to these procedural steps, you can create a secure environment for your team and maintain the integrity of your research.

Personal Protective Equipment (PPE) for this compound

When handling this compound, a comprehensive suite of personal protective equipment is non-negotiable. The following table summarizes the required PPE to mitigate risks of exposure.[1]

| PPE Category | Item | Specification |

| Eye Protection | Safety Goggles | Must be equipped with side-shields to protect against splashes. |

| Hand Protection | Protective Gloves | Chemically resistant, impervious gloves should be worn. |

| Body Protection | Impervious Clothing | A lab coat or other protective clothing is necessary to prevent skin contact. |

| Respiratory Protection | Suitable Respirator | To be used to avoid inhalation of vapors, mist, dust, or gas. |

Safe Handling and Storage Protocols

Proper handling and storage are critical to maintaining the stability and safety of this compound. Always work in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[1][2]

Storage Conditions:

-

Powder Form: Store at -20°C in a tightly sealed container.[1][2]

-

In Solvent: Store at -80°C in a tightly sealed container.[1][2]

-

General Precautions: Keep away from direct sunlight and sources of ignition. Store in a cool, well-ventilated area.[1][2]

Emergency Procedures: Spills and First Aid

In the event of an accidental release or exposure, immediate and appropriate action is crucial.

Spill Cleanup:

-

Evacuate: Evacuate personnel to a safe area.[1]

-

Ventilate: Ensure adequate ventilation of the spill area.

-

Contain: Use an absorbent material like diatomite or universal binders to contain the spill.[1][2]

-

Decontaminate: Scrub the affected surfaces and equipment with alcohol.[1][2]

-

Dispose: Dispose of contaminated materials as hazardous waste according to approved procedures.[1][2]

-

Eye Contact: Immediately flush eyes with large amounts of water, removing contact lenses if present. Seek prompt medical attention.

-

Skin Contact: Thoroughly rinse the affected skin with water. Remove contaminated clothing and seek medical advice.

-

Inhalation: Move the individual to fresh air immediately.

-

Ingestion: If swallowed, call a poison center or doctor. Rinse the mouth with water. Do not eat, drink, or smoke when handling this product.[1][2]

Disposal Plan

All waste containing this compound must be treated as hazardous. Dispose of the contents and the container at an approved waste disposal plant.[1][2] It is crucial to prevent the release of this compound into the environment as it is very toxic to aquatic life with long-lasting effects.[1][2]

Visualizing the Workflow: Safe Handling of this compound

To further clarify the procedural flow for safely managing this compound in a laboratory setting, the following diagram outlines the key steps from preparation to disposal.

Caption: Workflow for the safe handling and disposal of this compound.

References

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。